molecular formula C17H22ClNO4 B3378201 1-[(tert-Butoxy)carbonyl]-3-(4-chlorophenyl)piperidine-4-carboxylic acid CAS No. 1395601-21-4

1-[(tert-Butoxy)carbonyl]-3-(4-chlorophenyl)piperidine-4-carboxylic acid

Cat. No.: B3378201
CAS No.: 1395601-21-4
M. Wt: 339.8 g/mol
InChI Key: PFUUNKWBKRROEO-UHFFFAOYSA-N
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Description

This compound is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at position 1 and a 4-chlorophenyl substituent at position 3 of the piperidine ring, along with a carboxylic acid moiety at position 4. Its molecular formula is C17H22ClNO4, with an average molecular mass of 339.816 g/mol and a monoisotopic mass of 339.123736 Da . The Boc group enhances solubility in organic solvents and protects the amine during synthetic processes, while the 4-chlorophenyl group contributes to aromatic interactions in biological systems.

Properties

IUPAC Name

3-(4-chlorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClNO4/c1-17(2,3)23-16(22)19-9-8-13(15(20)21)14(10-19)11-4-6-12(18)7-5-11/h4-7,13-14H,8-10H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFUUNKWBKRROEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)C2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1395601-21-4
Record name 1-[(tert-butoxy)carbonyl]-3-(4-chlorophenyl)piperidine-4-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(tert-Butoxy)carbonyl]-3-(4-chlorophenyl)piperidine-4-carboxylic acid typically involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group. One common method includes the reaction of 4-chlorophenylpiperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and scalable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

1-[(tert-Butoxy)carbonyl]-3-(4-chlorophenyl)piperidine-4-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

    Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura couplings.

Major Products Formed

    Substitution Reactions: Products with various substituents replacing the chlorine atom.

    Deprotection Reactions: The free amine derivative of the compound.

    Coupling Reactions: Biaryl compounds formed through carbon-carbon bond formation.

Scientific Research Applications

1-[(tert-Butoxy)carbonyl]-3-(4-chlorophenyl)piperidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[(tert-Butoxy)carbonyl]-3-(4-chlorophenyl)piperidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor ligand, interacting with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The Boc group provides steric protection, allowing selective reactions at other sites on the molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

a) 1-[(tert-Butoxy)carbonyl]-4-(4-chlorophenyl)piperidine-4-carboxylic Acid
  • Structure : The 4-chlorophenyl group is at position 4 instead of position 3.
  • Molecular Formula: C17H22ClNO4 (same as target compound).
  • Source : Enamine Ltd. Building Blocks Catalogue .
b) 1-(tert-Butoxycarbonyl)-4-(4-chlorobenzyl)piperidine-4-carboxylic Acid
  • Structure : A benzyl linker (CH2) separates the 4-chlorophenyl group from the piperidine ring.
  • Molecular Formula: C19H25ClNO4.
  • Key Difference : The benzyl spacer increases hydrophobicity and may enhance membrane permeability compared to direct phenyl attachment.
  • CAS : 170284-71-6 .

Halogen-Substituted Analogs

a) 1-[(tert-Butoxy)carbonyl]-4-fluoropiperidine-3-carboxylic Acid
  • Structure : Fluorine replaces chlorine at position 4 of the piperidine ring.
  • Molecular Formula: C11H18FNO4.
  • Molecular Weight : 247.26 g/mol.
  • CAS : 1303972-85-1 .
b) 1-(tert-Butoxycarbonyl)-4-[3-(trifluoromethyl)benzyl]piperidine-4-carboxylic Acid
  • Structure : Trifluoromethylbenzyl substituent introduces a strong electron-withdrawing group.
  • Molecular Formula: C20H25F3NO4.
  • Key Difference : The CF3 group increases lipophilicity (logP) and may enhance binding to hydrophobic pockets in enzymes or receptors.
  • CAS : 1158750-81-2 .

Aliphatic Substituent Variants

a) 1-(tert-Butoxycarbonyl)-4-ethylpiperidine-4-carboxylic Acid
  • Structure : Ethyl group replaces the 4-chlorophenyl moiety.
  • Molecular Formula: C13H23NO4.
  • Key Difference : Aliphatic substituents reduce aromatic interactions but improve solubility in aqueous media.
  • CAS : 189321-63-9 .
b) 1-(tert-Butoxycarbonyl)-4-cyclopropylpiperidine-4-carboxylic Acid
  • Structure : Cyclopropyl group introduces ring strain and rigidity.
  • Molecular Formula: C14H23NO4.
  • Key Difference : Cyclopropane’s geometry may restrict conformational flexibility, influencing target selectivity.
  • CAS : 1352882-80-4 .

Comparative Data Table

Compound Name Substituent Position & Group Molecular Formula Molecular Weight (g/mol) Key Property Differences Reference
Target Compound 3-(4-chlorophenyl) C17H22ClNO4 339.816 High aromatic interaction potential
4-(4-chlorophenyl) positional isomer 4-(4-chlorophenyl) C17H22ClNO4 339.816 Altered steric profile
4-(4-chlorobenzyl) analog 4-(4-chlorobenzyl) C19H25ClNO4 366.86 Increased hydrophobicity
4-Fluoro derivative 4-fluoro C11H18FNO4 247.26 Improved metabolic stability
4-[3-(trifluoromethyl)benzyl] analog 4-[3-(trifluoromethyl)benzyl] C20H25F3NO4 400.41 Enhanced lipophilicity
4-Ethyl variant 4-ethyl C13H23NO4 257.33 Higher aqueous solubility

Key Findings from Structural Comparisons

Substituent Position : Moving the chlorophenyl group from position 3 to 4 (as in ) changes steric accessibility, which could impact binding to targets like enzymes or receptors.

Halogen Effects : Chlorine’s larger size and polarizability compared to fluorine () may favor interactions with aromatic residues in proteins, while fluorine improves stability against oxidative metabolism.

Benzyl vs. Phenyl Linkers : Benzyl-substituted analogs () exhibit higher molecular weights and lipophilicity, which may enhance blood-brain barrier penetration but reduce solubility.

Aliphatic vs.

Biological Activity

1-[(tert-Butoxy)carbonyl]-3-(4-chlorophenyl)piperidine-4-carboxylic acid (Boc-4-Cl-Pip) is a synthetic compound with significant implications in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

  • Molecular Formula : C16H22ClNO4
  • Molecular Weight : 339.81 g/mol
  • CAS Number : 1395601-21-4

Boc-4-Cl-Pip contains a piperidine ring protected by a tert-butoxycarbonyl (Boc) group and a chlorophenyl substituent, which influences its reactivity and biological interactions.

The biological activity of Boc-4-Cl-Pip primarily revolves around its role as a potential enzyme inhibitor and receptor ligand. The Boc group provides steric protection, allowing selective reactions at other sites on the molecule.

Potential Mechanisms Include:

  • Enzyme Inhibition : It may act as an inhibitor of various enzymes, potentially impacting metabolic pathways.
  • Receptor Interaction : The compound can interact with specific receptors, modulating physiological responses.

Antiviral Activity

Recent studies indicate that similar compounds within the piperidine family exhibit antiviral properties. For instance, certain derivatives have shown efficacy against viruses such as HIV and hepatitis C. Although specific data for Boc-4-Cl-Pip's antiviral activity is limited, its structural similarity suggests potential in this area.

Antimicrobial Properties

Boc-4-Cl-Pip has been investigated for its antimicrobial effects. Compounds with similar structures have demonstrated significant activity against various bacterial strains, indicating that Boc-4-Cl-Pip may also possess such properties.

Case Studies and Research Findings

  • Antiviral Screening
    • A study evaluated the antiviral potential of piperidine derivatives against the tobacco mosaic virus (TMV). Compounds with structural similarities to Boc-4-Cl-Pip exhibited varying levels of activity, suggesting that modifications to the piperidine structure could enhance efficacy against viral pathogens .
  • Enzyme Inhibition Studies
    • Research on dipeptidyl peptidase-4 (DPP-4) inhibitors has shown that piperidine derivatives can effectively modulate enzyme activity critical in glucose metabolism. While direct studies on Boc-4-Cl-Pip are scarce, its design suggests it could be a candidate for further investigation in glucose regulation .

Comparison of Biological Activities

Compound NameActivity TypeEC50 (μM)Reference
Boc-4-Cl-PipAntiviralTBD
Piperidine Derivative AAntiviral0.012
Piperidine Derivative BDPP-4 Inhibition2.1
Piperidine Derivative CAntimicrobialTBD

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling and storing this compound in laboratory settings?

  • Answer : The compound requires storage at 2–8°C in a dry environment to maintain stability. Personal protective equipment (PPE) such as nitrile gloves, lab coats, and ANSI-approved safety goggles are mandatory. Avoid dust formation and use local exhaust ventilation during handling. In case of skin contact, wash immediately with soap and water, and rinse eyes for ≥15 minutes if exposed .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Answer : Synthesis typically involves multi-step organic reactions, including Boc-protection of the piperidine nitrogen, Friedel-Crafts alkylation for introducing the 4-chlorophenyl group, and carboxylation at the 4-position. Reaction conditions (e.g., anhydrous solvents like THF, temperatures between 0–25°C) are critical to avoid side reactions .

Q. How can researchers verify the purity and structural integrity of synthesized batches?

  • Answer : Analytical techniques such as HPLC (with C18 columns and UV detection at 254 nm) and 1H/13C NMR (in deuterated DMSO or CDCl₃) are standard. Mass spectrometry (ESI-MS) confirms molecular weight, while FT-IR validates functional groups like the Boc carbonyl (∼1680 cm⁻¹) .

Advanced Research Questions

Q. What degradation pathways occur under environmental or physiological conditions, and how are they characterized?

  • Answer : Hydrolysis is the primary degradation mechanism, cleaving the Boc group under acidic/basic conditions to yield 3-(4-chlorophenyl)piperidine-4-carboxylic acid. Accelerated stability studies (e.g., 40°C/75% RH for 6 months) combined with LC-MS identify degradation products. Environmental metabolites are tracked using SPE extraction and high-resolution MS .

Q. How does the substitution pattern (e.g., 4-chlorophenyl vs. methyl groups) influence biological activity?

  • Answer : Comparative studies with analogs (e.g., 3,5-dimethyl or 4-fluorophenyl derivatives) reveal that the 4-chlorophenyl group enhances binding affinity to neurological targets (e.g., σ receptors) by 10–15×. Docking simulations and SPR assays quantify steric/electronic effects on target engagement .

Q. What methodologies are used to assess the compound’s pharmacokinetic properties in preclinical models?

  • Answer : In vitro assays include:

  • Plasma stability : Incubation in rat/human plasma (37°C, 24h) followed by LC-MS quantification.
  • Caco-2 permeability : Assess intestinal absorption (Papp values >1×10⁻⁶ cm/s indicate high bioavailability).
    In vivo, microdosing studies with radiolabeled compound (³H or ¹⁴C) track distribution and clearance .

Q. How can the carboxylic acid moiety be functionalized for polymer-supported drug delivery systems?

  • Answer : The carboxylic acid is esterified with PEG or PLGA polymers via EDC/NHS coupling. Drug release kinetics (e.g., burst vs. sustained) are evaluated using dialysis bags in PBS (pH 7.4) at 37°C. Nanoformulations (e.g., liposomes) improve CNS penetration by 2–3× in murine models .

Methodological Considerations Table

Parameter Technique Key Conditions Reference
Purity AnalysisHPLC-UVC18 column, 0.1% TFA in H₂O/MeOH gradient
Degradation MonitoringLC-HRMSQ-TOF MS, ESI+ mode, m/z 100–1000
Structural Confirmation¹H NMR500 MHz, δ 1.4 ppm (Boc tert-butyl group)
PharmacokineticsRadiolabeled Microdosing³H isotope, liquid scintillation counting

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(tert-Butoxy)carbonyl]-3-(4-chlorophenyl)piperidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-[(tert-Butoxy)carbonyl]-3-(4-chlorophenyl)piperidine-4-carboxylic acid

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